2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid
CAS No.:
Cat. No.: VC17672757
Molecular Formula: C14H19NO5
Molecular Weight: 281.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO5 |
|---|---|
| Molecular Weight | 281.30 g/mol |
| IUPAC Name | 4-methyl-2-(phenylmethoxycarbonylaminooxy)pentanoic acid |
| Standard InChI | InChI=1S/C14H19NO5/c1-10(2)8-12(13(16)17)20-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17) |
| Standard InChI Key | GRBKZQDSSUEHLP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-methyl-2-(phenylmethoxycarbonylaminooxy)pentanoic acid, reflects its hierarchical structure . The core consists of a 4-methylpentanoic acid chain, where the second carbon hosts an aminooxy group (–ONH–) linked to a benzyloxycarbonyl (Cbz) moiety. The Cbz group, a common amine-protecting agent in organic synthesis, is attached via a carbonyloxy bridge, while the aminooxy group provides nucleophilic reactivity .
Key structural features include:
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Branched alkyl chain: The 4-methyl substituent on the pentanoic acid backbone introduces steric effects that influence conformational flexibility.
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Aminooxy linkage: The –O–NH– group enables selective reactions with carbonyl-containing molecules, a trait exploited in bioconjugation and crosslinking applications.
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Cbz protective group: The benzyloxycarbonyl unit protects the amine functionality during synthetic processes, preventing unwanted side reactions .
The SMILES notation (CC(C)CC(C(=O)O)ONC(=O)OCC1=CC=CC=C1) and InChIKey (GRBKZQDSSUEHLP-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry .
Physicochemical Properties
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Molecular weight: 281.30 g/mol
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to its carboxylic acid and polar functional groups.
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Reactivity: The aminooxy group reacts with ketones and aldehydes to form stable oxime bonds, while the carboxylic acid enables esterification or amidation .
Synthetic Pathways and Manufacturing
Key Synthetic Strategies
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid typically involves multi-step protocols:
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Formation of the aminooxy intermediate:
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Purification and isolation:
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 282.3 [M+H]⁺ .
Applications in Chemical and Pharmaceutical Research
Role in Peptide Synthesis
The Cbz group serves as a temporary protective agent for amines during solid-phase peptide synthesis (SPPS). Its orthogonal stability under acidic conditions allows selective deprotection without disrupting the aminooxy linkage .
Bioconjugation and Drug Delivery
The aminooxy group facilitates site-specific conjugation of therapeutics to carriers (e.g., antibodies, polymers) via oxime ligation. This strategy enhances drug stability and targeting efficiency .
Comparative Analysis with Structural Analogs
The table below contrasts 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid with related compounds:
Challenges and Future Directions
Stability Considerations
The aminooxy group’s susceptibility to oxidation under physiological conditions necessitates stabilization strategies, such as steric shielding or formulation in antioxidant-rich matrices .
Expanding Synthetic Utility
Future research may explore:
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